
1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium can be synthesized through several methods. One common approach involves the alkylation of 2-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinium salts .
Scientific Research Applications
1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound shares a similar ethoxy-oxoethyl group but differs in its core structure.
1-(2-Ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-ethyl carboxylate: Another compound with a similar functional group but a different heterocyclic core.
Uniqueness
1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium is unique due to its specific pyridinium core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14NO2+ |
|---|---|
Molecular Weight |
180.22g/mol |
IUPAC Name |
ethyl 2-(2-methylpyridin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C10H14NO2/c1-3-13-10(12)8-11-7-5-4-6-9(11)2/h4-7H,3,8H2,1-2H3/q+1 |
InChI Key |
NDSUTDOLHJFILQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=CC=CC=C1C |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Hydroxypyridinium-1-yl)oxy]acetate](/img/structure/B372685.png)
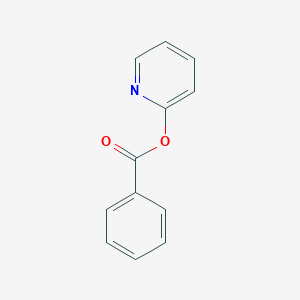
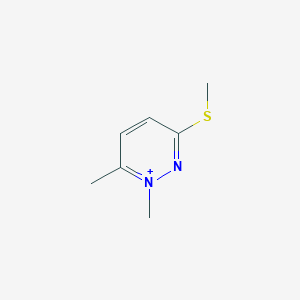
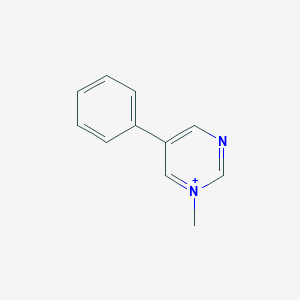
![{[(Phenylsulfanyl)carbonyl]sulfanyl}acetic acid](/img/structure/B372690.png)
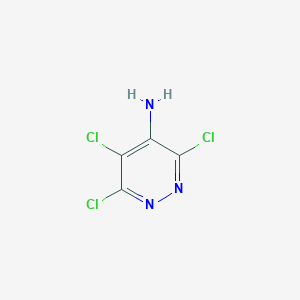
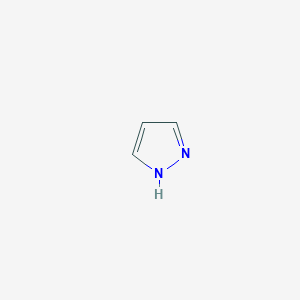


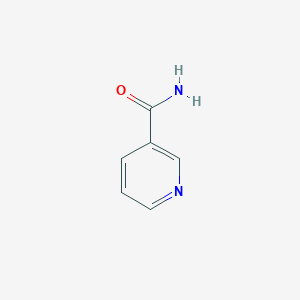
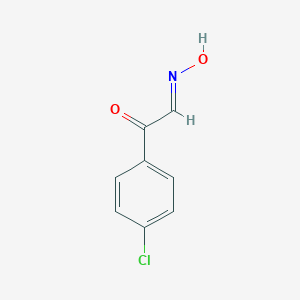
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)


